

3-ethyl-4-methylpyrrole-2,5-dione IUPAC name

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Compound of Interest

Compound Name: 3-ethyl-4-methylpyrrole-2,5-dione

Cat. No.: B1209617

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Nomenclature and Physicochemical Properties

The compound is systematically named 3-ethyl-4-methyl-1H-pyrrole-2,5-dione according to IUPAC nomenclature. It is also commonly referred to as 3-ethyl-4-methylmaleimide. Due to the substitution pattern, it can be considered a derivative of maleimide, the parent compound of the maleimide class.

Table 1: Nomenclature and Identifiers

Identifier	Value
IUPAC Name	3-ethyl-4-methyl-1H-pyrrole-2,5-dione
Synonyms	2-Ethyl-3-methylmaleimide, Ethylmethylmaleimide
CAS Number	20189-42-8
Molecular Formula	C ₇ H ₉ NO ₂
Molecular Weight	139.15 g/mol

| InChI Key | CUBICSJJYOPOIA-UHFFFAOYSA-N |

A summary of its key physicochemical properties is presented below. These properties are crucial for experimental design, including solvent selection and purification strategies.

Table 2: Physicochemical Properties

Property	Value	Source
Melting Point	67-68 °C	[3]
Boiling Point	253 °C	[3]
Flash Point	119 °C	[3]
Density	1.1 ± 0.1 g/cm ³	[3]

| XLogP3 | 1.42 |[3] |

Synthesis and Experimental Protocols

While a specific, detailed protocol for 3-ethyl-4-methyl-1H-pyrrole-2,5-dione is not readily available in the literature, its synthesis can be logically inferred from established methods for creating 3,4-disubstituted and unsubstituted maleimides. A highly plausible and direct route involves the reaction of the corresponding substituted maleic anhydride with ammonia.

Proposed Experimental Protocol: Synthesis from 3-ethyl-4-methylmaleic Anhydride

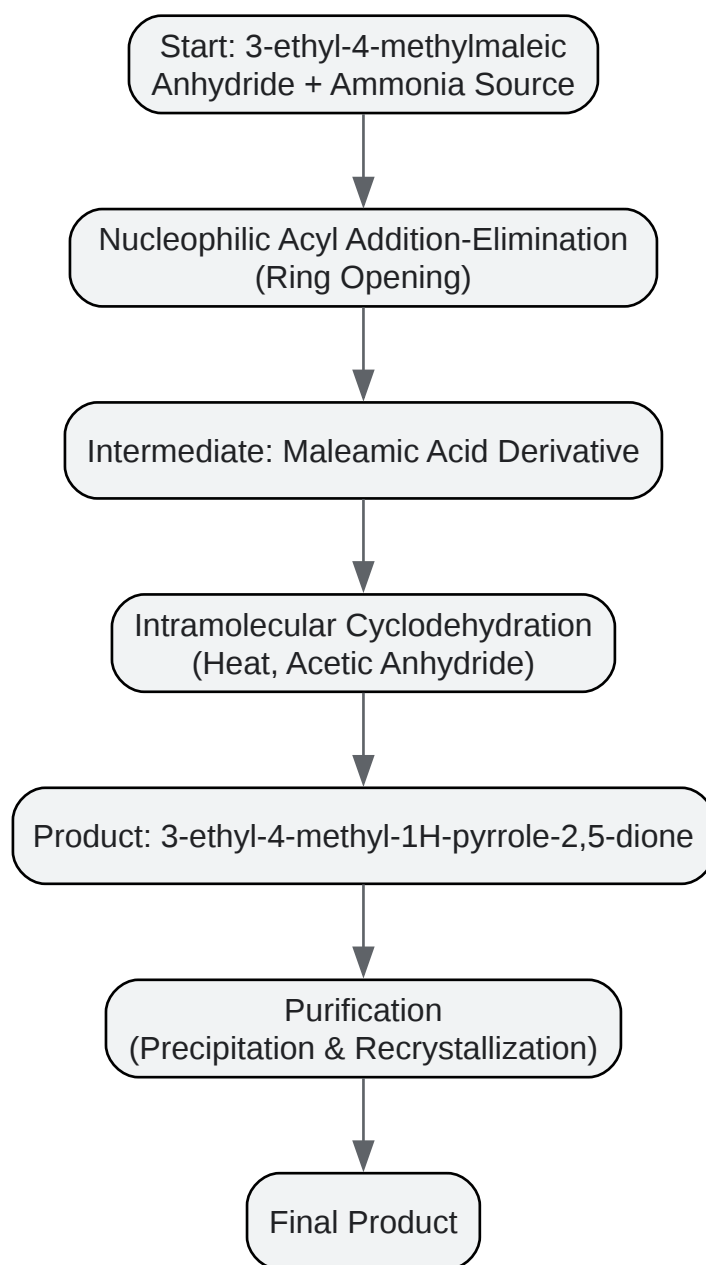
This two-step conceptual protocol is based on the synthesis of related dialkylmaleic anhydrides and their subsequent conversion to maleimides.[4][5]

Step 1: Synthesis of 3-ethyl-4-methylmaleic Anhydride This precursor is not commercially common and would likely need to be synthesized. Methods for synthesizing substituted maleic anhydrides, such as the dehydration of the corresponding dicarboxylic acid or other specialized cyclization reactions, would be employed.

Step 2: Imidation of 3-ethyl-4-methylmaleic Anhydride The reaction proceeds via nucleophilic addition of ammonia to one of the carbonyl carbons of the anhydride ring, followed by a cyclodehydration step to form the imide ring.

- **Reaction Setup:** In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethyl-4-methylmaleic anhydride in a suitable anhydrous solvent (e.g., glacial acetic acid).

- **Reagent Addition:** Add a source of ammonia. This can be an aqueous solution of ammonia or by bubbling ammonia gas through the solution. For laboratory-scale synthesis, heating the anhydride with urea can also serve as a method to generate the imide.
- **Cyclodehydration:** To facilitate the ring-closing dehydration, a dehydrating agent such as acetic anhydride along with a catalyst like anhydrous sodium acetate is typically added.
- **Heating:** The reaction mixture is heated, often to reflux (e.g., 80-100 °C), and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6]
- **Work-up and Purification:** Upon cooling, the reaction mixture is typically poured into ice-water to precipitate the crude product. The solid is collected by suction filtration, washed with cold water to remove acetic acid and other water-soluble impurities, and dried.
- **Purification:** The crude 3-ethyl-4-methyl-1H-pyrrole-2,5-dione can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.



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Caption: Conceptual workflow for the synthesis of 3-ethyl-4-methyl-1H-pyrrole-2,5-dione.

Modern synthetic strategies for accessing 3,4-disubstituted maleimides also include phosphine-catalyzed isomerization cascade reactions and palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) starting from 3,4-dihalomaleimides.[1][2][7] These methods offer alternative routes for creating libraries of complex maleimide derivatives for drug discovery.

Spectroscopic and Crystallographic Data

Characterization of the final product relies on standard spectroscopic techniques. While a full dataset for this specific compound is not compiled here, typical expected data and available crystallographic information are summarized.

Table 3: Spectroscopic and Crystallographic Data

Technique	Data / Observation
¹ H NMR	Expect signals for the ethyl group (triplet and quartet), the methyl group (singlet), and a broad singlet for the N-H proton.
¹³ C NMR	Expect signals for two distinct carbonyl carbons, two sp ² carbons of the double bond, and the carbons of the ethyl and methyl substituents.
Mass Spec (EI)	Molecular ion peak (M ⁺) expected at m/z = 139.
IR Spectroscopy	Characteristic absorptions for C=O stretching (imide, ~1700-1770 cm ⁻¹), N-H stretching (~3200 cm ⁻¹), and C=C stretching (~1600 cm ⁻¹).

| Crystallography | A 1:1 co-crystal with 3-ethyl-4-methyl-3-pyrrolin-2-one has been reported, confirming the molecular structure and participation in hydrogen bonding. The crystal system is triclinic.[\[8\]](#) |

Biological Activity and Mechanism of Action

Specific biological studies on 3-ethyl-4-methyl-1H-pyrrole-2,5-dione are limited in publicly accessible literature. However, the maleimide scaffold is a well-established pharmacophore with potent and varied biological activities. The reactivity of the α,β -unsaturated imide system is central to its mechanism of action.

General Cytotoxicity of Maleimides

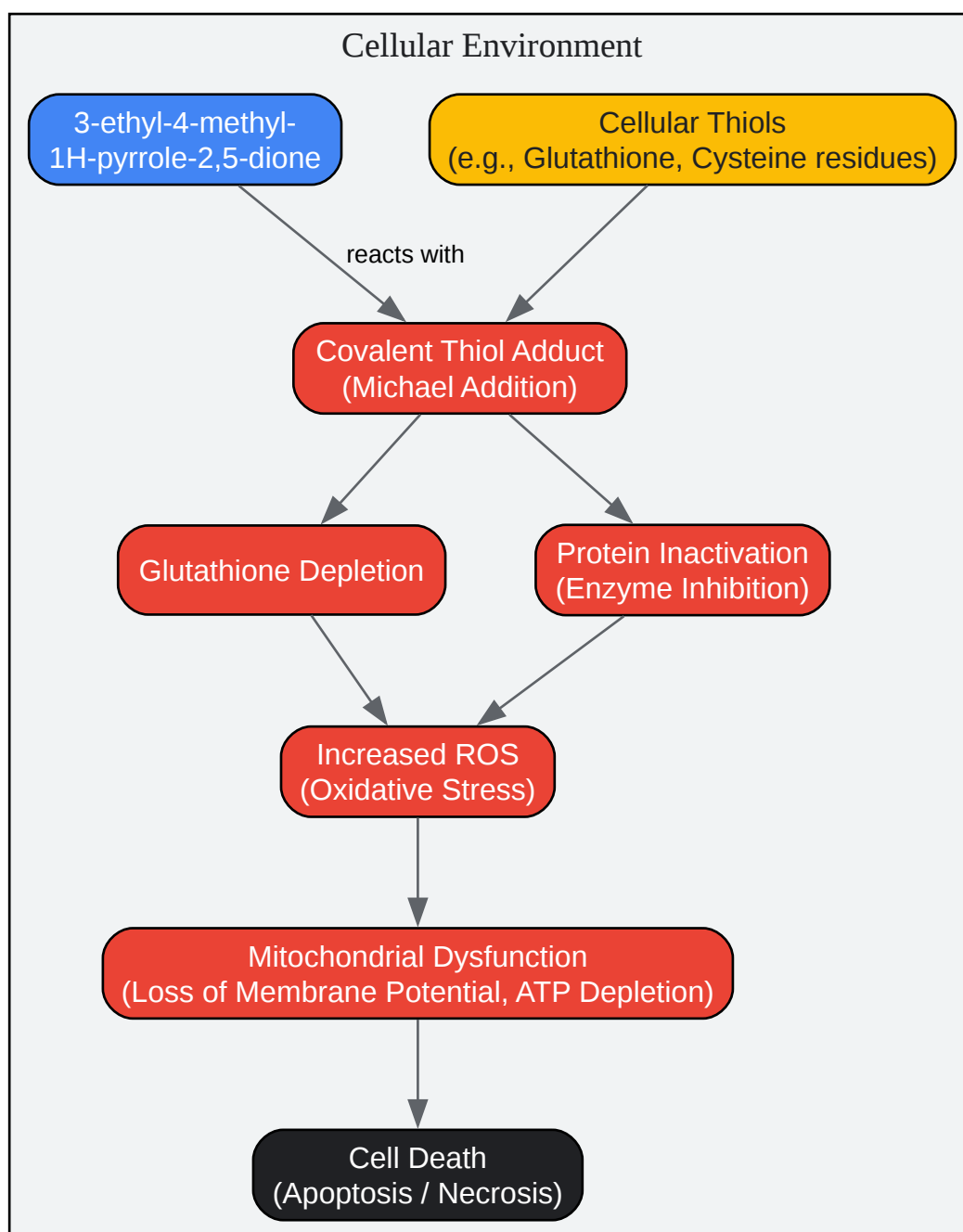
Maleimide derivatives frequently exhibit significant cytotoxicity against various cancer cell lines. [3][9] This activity is often mediated by the induction of oxidative stress. The core mechanism involves the reaction of the maleimide ring with intracellular thiols.

Mechanism of Action: Thiol Alkylation

The primary biochemical reaction of maleimides is their ability to act as a Michael acceptor, undergoing a covalent, often irreversible, Michael addition reaction with nucleophiles, particularly the thiol groups of cysteine residues in peptides and proteins.

- **Reaction with Glutathione (GSH):** Maleimides can rapidly deplete intracellular levels of glutathione, a critical antioxidant. This disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).
- **Enzyme Inhibition:** By covalently modifying cysteine residues in the active or allosteric sites of enzymes, maleimides can act as irreversible inhibitors. This is a known mechanism for the inhibition of cysteine proteases and various kinases.

The resulting increase in ROS and disruption of protein function can trigger downstream signaling cascades leading to programmed cell death (apoptosis) or necrosis. Key events include loss of mitochondrial membrane potential and depletion of cellular ATP.[3]



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Caption: Putative mechanism of maleimide-induced cytotoxicity via thiol alkylation.

Applications in Drug Development

The maleimide core is a privileged scaffold in medicinal chemistry. Derivatives are explored for a range of therapeutic applications:

- **Anticancer Agents:** Due to their cytotoxic properties, many maleimide derivatives have been investigated as potential anticancer drugs.[3][10] Their ability to induce oxidative stress makes them particularly interesting for targeting cancer cells, which often have a compromised redox balance.
- **Kinase Inhibitors:** Substituted maleimides, including indolylmaleimides, are known inhibitors of various protein kinases, such as Glycogen Synthase Kinase-3 (GSK-3) and Epidermal Growth Factor Receptor (EGFR), which are important targets in cancer and neurodegenerative diseases.[1][11]
- **Bioconjugation:** The specific reactivity of the maleimide group towards thiols makes it one of the most widely used functional groups for bioconjugation, linking molecules like antibodies, peptides, or imaging agents to proteins to create antibody-drug conjugates (ADCs) and other targeted therapeutics.

While 3-ethyl-4-methyl-1H-pyrrole-2,5-dione itself is not a clinical drug, its structure serves as a simple backbone that can be further functionalized to develop novel therapeutic agents with tailored activity and selectivity.

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